The Definitive Guide to 2-(Trifluoromethyl)phenyl Carbonochloridate: Chemical Properties, Reactivity, and Synthetic Applications
The Definitive Guide to 2-(Trifluoromethyl)phenyl Carbonochloridate: Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary
2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(trifluoromethyl)phenyl chloroformate) is a highly reactive, electrophilic acylating agent widely utilized in advanced organic synthesis, medicinal chemistry, and agrochemical development. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring, this reagent exhibits unique stereoelectronic properties that significantly enhance its reactivity compared to unsubstituted phenyl chloroformates. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic pathways, and self-validating experimental protocols designed for drug development professionals.
Physicochemical Profiling & Structural Causality
The physical and chemical behavior of 2-(trifluoromethyl)phenyl carbonochloridate is dictated by the interplay between the electrophilic chloroformate moiety and the sterically demanding, electron-withdrawing -CF₃ group.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for the compound (1)[1].
| Property | Value | Structural Causality |
| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate | N/A |
| CAS Registry Number | 869676-40-4 | N/A |
| Molecular Formula | C₈H₄ClF₃O₂ | N/A |
| Molecular Weight | 224.56 g/mol | High molecular weight relative to aliphatic chloroformates limits volatility. |
| Density | 1.4 ± 0.1 g/cm³ | Dense liquid due to the heavy halogenated substituents (Cl, F). |
| Boiling Point | 207.8 ± 40.0 °C (at 760 mmHg) | Strong dipole-dipole interactions elevate the boiling point. |
| Flash Point | 81.1 ± 16.5 °C | Requires standard flammable liquid handling protocols. |
| LogP | 3.70 | Highly lipophilic, ensuring excellent solubility in non-polar organic solvents (e.g., toluene, DCM). |
Mechanistic Reactivity: The "Push-Pull" Dynamics
The utility of 2-(trifluoromethyl)phenyl carbonochloridate lies in its ability to act as a highly efficient linchpin for the synthesis of asymmetric ureas, carbamates, and carbonates.
The Electronic Effect: The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the phenoxy oxygen, making the resulting 2-(trifluoromethyl)phenoxide anion an exceptionally stable and superior leaving group. Consequently, the activation energy required for a secondary nucleophile to displace the phenoxide is significantly lowered, allowing for milder reaction conditions when synthesizing sterically hindered ureas.
Figure 1: Nucleophilic acyl substitution pathway of 2-(Trifluoromethyl)phenyl carbonochloridate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify the causality of the experimental choices.
Protocol A: De Novo Synthesis via Phosgenation
The traditional synthesis of chloroformates involves reacting a phenol with phosgene (2)[2]. To mitigate the extreme toxicity of phosgene gas, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate), a solid derivative that safely decomposes in situ (3)[3]. Catalytic amounts of N,N-dimethylformamide (DMF) are employed to facilitate the reaction (4)[4].
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System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of ultra-high purity Argon.
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Causality: Chloroformates are highly moisture-sensitive. Ambient water will rapidly hydrolyze the product back into 2-(trifluoromethyl)phenol, CO₂, and HCl.
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Reagent Dissolution: Dissolve 1.0 equivalent of 2-(trifluoromethyl)phenol and 0.35 equivalents of triphosgene in anhydrous toluene.
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Causality: Toluene is a non-coordinating solvent that allows for the precipitation of amine hydrochloride salts in the subsequent step, driving the reaction forward via Le Chatelier's principle.
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Catalysis & Base Addition: Cool the mixture to 0–5 °C. Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of 1.1 equivalents of triethylamine (TEA).
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Causality: Triphosgene decomposition is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the formation of symmetric bis(2-(trifluoromethyl)phenyl) carbonate.
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Validation Checkpoint (IPC): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS.
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Self-Validation Logic: Methanol instantly traps any unreacted chloroformate as methyl 2-(trifluoromethyl)phenyl carbonate. The complete disappearance of the free 2-(trifluoromethyl)phenol peak (m/z 162) and the appearance of the carbonate peak validates the completion of the phosgenation step. Do not proceed to workup until this is confirmed.
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-
Workup: Filter the precipitated TEA·HCl salt under an inert atmosphere. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield the pure carbonochloridate.
Protocol B: Application in Asymmetric Urea Synthesis
Chloroformate derivatives are critical in the synthesis of complex active pharmaceutical ingredients (APIs), such as the anticancer drug Regorafenib, which relies heavily on trifluoromethyl-substituted aromatic intermediates (5)[5].
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Carbamate Formation: Dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM) at -10 °C. Slowly add 2-(trifluoromethyl)phenyl carbonochloridate (1.05 eq).
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Validation Checkpoint (IPC): Monitor via TLC (Hexanes:EtOAc 3:1).
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Self-Validation Logic: The primary amine must be fully consumed to prevent symmetric urea formation in the next step.
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Urea Formation: Add the secondary amine (1.1 eq) to the reaction mixture and elevate the temperature to 50 °C.
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Causality: The exceptional leaving group ability of the 2-(trifluoromethyl)phenoxide anion—driven by the -CF₃ group's -I effect—allows this second substitution to proceed at 50 °C, whereas standard phenyl carbamates often require temperatures exceeding 80 °C or strong bases like NaH.
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Validation Checkpoint (IPC): Confirm the exact mass of the asymmetric urea product via LC-MS before initiating aqueous washing.
Safety, Handling, and Storage
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Toxicity: 2-(Trifluoromethyl)phenyl carbonochloridate is a corrosive, lachrymatory liquid. It reacts violently with water to release toxic hydrogen chloride (HCl) gas. It must be handled exclusively inside a certified chemical fume hood.
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Storage: Store in tightly sealed, amber glass ampoules under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Prolonged exposure to ambient humidity will result in complete degradation.
References
- Guidechem. "2-(TrifluoroMethyl)
- EvitaChem. "Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902)".
- Patsnap.
- Benchchem.
- Benchchem.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Isobutyl Phenyl Carbonate|CAS 13183-18-1 [benchchem.com]
- 3. Cycloheptyl chloroformate | Benchchem [benchchem.com]
- 4. Synthetic method for preparing pure phenyl chloroformate with two-step method - Eureka | Patsnap [eureka.patsnap.com]
- 5. evitachem.com [evitachem.com]
